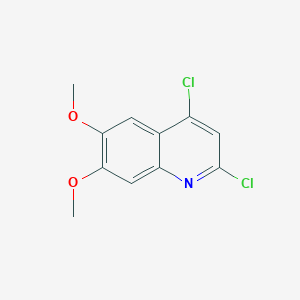

2,4-Dichloro-6,7-dimethoxyquinoline

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGWEFGNYKPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728319 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72407-17-1 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Context of 2,4 Dichloro 6,7 Dimethoxyquinoline

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Research

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comresearchgate.net This designation reflects its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. tandfonline.comnih.gov The versatility of the quinoline nucleus allows for a wide array of chemical modifications, enabling the synthesis of derivatives with diverse pharmacological properties. nih.govorientjchem.org

The broad spectrum of biological activities associated with quinoline derivatives is extensive, encompassing:

Anticancer: Quinoline-based compounds have been investigated as inhibitors of topoisomerases and kinases, with some candidates advancing to clinical trials. tandfonline.comnih.gov

Antimalarial: The quinoline core is fundamental to some of the most well-known antimalarial drugs. researchgate.net

Antibacterial and Antifungal: Derivatives of quinoline have shown efficacy against various bacterial and fungal pathogens. nih.govchemrj.org

Antiviral: Research has explored the potential of quinoline compounds in combating viral infections. nih.gov

Anti-inflammatory and Analgesic: Certain quinoline derivatives exhibit anti-inflammatory and pain-relieving properties. nih.govchemrj.org

The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an attractive framework for drug design and discovery. orientjchem.org

Historical Perspective of Dihalo-Dimethoxyquinoline Derivatives in Scientific Inquiry

A comprehensive historical review of the scientific literature does not yield significant research specifically centered on 2,4-dichloro-6,7-dimethoxyquinoline. However, research on related dihalogenated quinolines provides some context. Studies have been conducted on the synthesis and spectral characteristics of various 2,4-dihalogenoquinolines, which are often prepared from the condensation of an aromatic amine with malonic acid in the presence of a chlorinating agent like phosphorus oxychloride. rsc.org These dihalogenated quinolines serve as versatile intermediates for further chemical synthesis.

Research has also been conducted on 2,4-diamino-6,7-dimethoxyquinoline derivatives as potential inhibitors of the enzyme G9a, a target in epigenetic regulation. nih.govrsc.org This indicates that the 6,7-dimethoxy substitution pattern on a quinoline core is of interest in medicinal chemistry. However, these studies focus on diamino derivatives rather than the dichloro compound . The synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) has also been documented as a key intermediate in the development of other chemical entities. researchgate.net

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6,7 Dimethoxyquinoline

Contemporary Synthetic Routes for the 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) Core

One-Pot and Expedited Synthetic Strategies

One-pot syntheses offer an efficient and streamlined approach to 2,4-dichloro-6,7-dimethoxyquinazoline, minimizing the need for isolation of intermediates and reducing reaction time and resource consumption. A notable one-pot method involves the condensation of an appropriately substituted aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. While not explicitly detailed for the 6,7-dimethoxy derivative in the provided results, this general strategy for 2,4-dichloroquinolines is well-established.

A more direct and expedited route starts from 6,7-dimethoxyquinazoline-2,4-dione (which exists in tautomeric equilibrium with 2,4-dihydroxy-6,7-dimethoxyquinazoline). This precursor is treated with a chlorinating agent, typically phosphorus oxychloride, often in the presence of a catalyst, to yield the target molecule in a single step. A Chinese patent describes a process where 2,4-dihydroxy-6,7-dimethoxyquinazoline is mixed with phosphorus oxychloride, and then N,N-dimethylformamide (DMF) is added, followed by heating under reflux. tcichemicals.com This method significantly shortens the reaction time to as little as 4 hours, thereby enhancing productivity. tcichemicals.com

Multi-Step Preparative Approaches from Precursors

Multi-step syntheses provide a more controlled, albeit longer, pathway to 2,4-dichloro-6,7-dimethoxyquinazoline, often starting from readily available precursors like 3,4-dimethoxyaniline (B48930) or 2,4-dihydroxy-6,7-dimethoxyquinazoline.

From 2,4-dihydroxy-6,7-dimethoxyquinazoline:

This is one of the most common multi-step approaches. The precursor, 6,7-dimethoxyquinazoline-2,4-dione, is synthesized first and then converted to the dichloro derivative. The synthesis of the dione (B5365651) itself can be achieved through various means, such as the reaction of 2-amino-4,5-dimethoxybenzoic acid with urea (B33335) or a related reagent. The subsequent chlorination is a standard transformation. For instance, a mixture of 6,7-dimethoxyquinazolin-2,4-diones and phosphorus oxychloride (POCl3) is refluxed in the presence of a tertiary amine like N,N-dimethylaniline for several hours. researchgate.net After cooling, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and washed. researchgate.net

From 3,4-dimethoxyaniline:

A synthetic route starting from 3,4-dimethoxyaniline involves a sequence of reactions to build the quinazoline (B50416) ring system. A patented process describes a five-step synthesis starting from o-dimethoxybenzene (veratrole). google.com This precursor is first nitrated to yield 3,4-dimethoxynitrobenzene. google.com Subsequent reduction of the nitro group furnishes 3,4-dimethoxyaniline. google.com This aniline (B41778) derivative then undergoes a carbamidation reaction with triphosgene (B27547) and cyanamide (B42294) to form 3,4-dimethoxyphenyl cyano carbamide. google.com The final step involves a cyclohydrolysis reaction using a mixture of phosphorus pentachloride and phosphorus oxychloride to yield a chloro-amino quinazoline, which can be further converted to the desired 2,4-dichloro-6,7-dimethoxyquinazoline. google.com

Role of Specific Reagents and Catalysts in Synthesis

The efficiency and success of the syntheses of 2,4-dichloro-6,7-dimethoxyquinazoline are highly dependent on the choice of reagents and catalysts.

Phosphorus Oxychloride (POCl₃): This is the most crucial reagent for the conversion of the 2,4-dihydroxy (or dione) precursor to the 2,4-dichloro derivative. It acts as both a chlorinating agent and a dehydrating agent. The hydroxyl groups of the tautomeric diol form are converted into chlorosulfite intermediates, which are then displaced by chloride ions to form the dichloro product. The reaction is typically carried out by heating the substrate in excess POCl₃.

N,N-Dimethylformamide (DMF): DMF can play multiple roles in these synthetic transformations. In the chlorination reaction with POCl₃, DMF acts as a catalyst. It reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a more powerful electrophile and facilitates the chlorination process. tcichemicals.com This catalytic action allows for milder reaction conditions and shorter reaction times. tcichemicals.com A patent highlights that the slow, dropwise addition of DMF can prevent undesired side reactions. tcichemicals.com

The following table summarizes the key reagents and their roles in the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

| Reagent/Catalyst | Role in Synthesis |

| Phosphorus Oxychloride (POCl₃) | Primary chlorinating agent for converting dihydroxy precursors. |

| N,N-Dimethylformamide (DMF) | Catalyst in chlorination reactions, forming the Vilsmeier reagent. |

| N,N-Dimethylaniline | A base and catalyst in chlorination reactions. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Used in conjunction with POCl₃ for cyclohydrolysis reactions. google.com |

| Triphosgene | A source of phosgene (B1210022) for carbamidation reactions. google.com |

| Cyanamide | A nitrogen source for building the quinazoline ring. google.com |

Functionalization and Derivatization Strategies

The presence of two reactive chlorine atoms at the C-2 and C-4 positions makes 2,4-dichloro-6,7-dimethoxyquinazoline an excellent electrophilic substrate for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Displacement Reactions at C-2 and C-4

The chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SₙAr). The C-4 position is generally more reactive towards nucleophiles than the C-2 position. This regioselectivity allows for a stepwise and controlled introduction of different substituents.

A wide range of nucleophiles, including anilines, benzylamines, and aliphatic primary and secondary amines, have been shown to react selectively at the C-4 position. acs.org For example, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in a solvent like isopropanol (B130326) for several hours leads to the formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives in good yields. researchgate.net

The general procedure for the synthesis of 2,4-disubstituted-6,7-dimethoxyquinazolines involves a sequential displacement of the chlorine atoms. First, the more reactive C-4 chlorine is displaced by an amine at room temperature or slightly elevated temperatures. Subsequently, the less reactive C-2 chlorine can be displaced by another amine, often under more forcing conditions such as microwave heating. acs.org

The following table provides examples of nucleophilic displacement reactions on 2,4-dichloro-6,7-dimethoxyquinazoline.

| Nucleophile | Position of Substitution | Product Type |

| Aniline derivatives | C-4 | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines researchgate.net |

| 4-Aminophenol | C-4 | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol |

| 1-(2-Aminoethyl)pyrrolidine | C-4 | 2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine acs.org |

| Pyrrolidine | C-2 (after C-4 substitution) | 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine acs.org |

Modifications of Methoxy (B1213986) Groups and Quinoline (B57606) Ring System

Beyond the highly reactive C-2 and C-4 positions, the 6,7-dimethoxy groups and the quinoline ring itself can be subjected to further chemical modifications, although these are less commonly reported for the 2,4-dichloro derivative specifically.

Modification of Methoxy Groups:

Demethylation of the methoxy groups is a potential transformation to introduce hydroxyl functionalities, which can then be further derivatized. A patent describes the demethylation at the C-6 position of a 6,7-dimethoxy-3,4-dihydroquinazolin-4-one derivative using L-methionine, followed by other transformations. While not a direct example on the title compound, it demonstrates the feasibility of selective demethylation on the quinazoline scaffold. Another study reports the demethylation of 2,4-dimethoxyquinolines using a thiolate anion, leading to the corresponding 4-hydroxyquinoline. nih.gov

Modification of the Quinoline Ring System:

Nitration is a common electrophilic substitution reaction. A patent details the nitration of methyl 3,4-dimethoxybenzoate to introduce a nitro group at the 2-position of the ring, which is ortho to one methoxy group and meta to the other, as a step towards the synthesis of gefitinib. This indicates that electrophilic substitution on the dimethoxy-substituted benzene (B151609) ring is a viable strategy for functionalization prior to the formation of the quinazoline ring. Another report describes the nitration of 7-chloroquinazolin-4(3H)-one to yield 7-chloro-6-nitroquinazolin-4(3H)-one, showcasing that nitration can occur on the quinazoline ring itself. researchgate.net

Halogenation is another possible electrophilic substitution. While specific examples on 2,4-dichloro-6,7-dimethoxyquinazoline are scarce in the provided results, the general principles of electrophilic aromatic substitution suggest that reactions with reagents like N-bromosuccinimide or N-chlorosuccinimide could potentially introduce halogen atoms at the C-5 or C-8 positions, guided by the activating effect of the methoxy groups.

Regioselective Synthesis and Substitution Patterns

The synthesis and substitution reactions of 2,4-dichloro-6,7-dimethoxyquinoline are characterized by the differential reactivity of the chlorine atoms at the C2 and C4 positions. This reactivity is influenced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring, which activates both positions towards nucleophilic aromatic substitution (SNAr). However, the position of the nitrogen atom leads to a non-equivalent electronic environment at C2 and C4, allowing for regioselective reactions.

Studies on the unsubstituted 2,4-dichloroquinoline (B42001) have demonstrated that the chloro group at the C2 position, being adjacent to the heterocyclic nitrogen atom, is generally more susceptible to nucleophilic attack than the chloro group at C4. nih.gov This inherent reactivity allows for sequential and site-selective substitution reactions. For instance, palladium/copper-mediated Sonogashira coupling of 2,4-dichloroquinoline with terminal alkynes proceeds regioselectively at the C2 position to yield 2-alkynyl-4-chloroquinolines. nih.gov The remaining chloro group at C4 can then undergo further functionalization, such as a Suzuki coupling with arylboronic acids, to produce 2-alkynyl-4-arylquinolines. nih.gov

This established pattern of regioselectivity is expected to be preserved in the 6,7-dimethoxy substituted analogue. The primary substitution of a nucleophile will preferentially occur at the C2 position, leaving the C4-chloro group available for subsequent reactions. This stepwise approach is a cornerstone for the regioselective synthesis of various di-substituted 6,7-dimethoxyquinoline (B1600373) derivatives.

In contrast, the isomeric 2,4-dichloro-6,7-dimethoxyquinazoline exhibits a different and well-documented substitution pattern. mdpi.com For the quinazoline system, nucleophilic substitution, particularly with amines, consistently occurs regioselectively at the 4-position of the quinazoline ring. mdpi.com This transformation is widely used to synthesize 2-chloro-4-aminoquinazolines, which are precursors for a variety of bioactive compounds. mdpi.com The regioselectivity for substitution at the C4 position of the quinazoline nucleus is reliably high. mdpi.com

The synthesis of the parent this compound can be achieved through the chlorination of the corresponding precursor, 6,7-dimethoxyquinolin-2,4-dione, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Table 1: Regioselective Reactions of Dichloro-heterocycles

| Starting Material | Reaction Type | Position of Initial Substitution | Product Type |

|---|---|---|---|

| 2,4-Dichloroquinoline | Sonogashira Coupling | C2 | 2-Alkynyl-4-chloroquinoline |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Amination (SNAr) | C4 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline |

Investigation of Reaction Mechanisms and Synthetic Efficiencies

The chemical transformations of this compound are primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves a two-step addition-elimination sequence. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (at either the C2 or C4 position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring plays a crucial role in stabilizing this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

The efficiency of these synthetic transformations depends on several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of catalysts. For the related 2,4-dichloro-6,7-dimethoxyquinazoline, synthesis from 6,7-dimethoxy quinazolin-2,4-diones using phosphorus oxychloride in the presence of N,N-dimethylaniline and refluxing for 5 hours has been reported to be an effective method. derpharmachemica.com Subsequent nucleophilic substitution with aniline derivatives in isopropanol for 6 hours provides the final products in satisfactory yields. derpharmachemica.com

For the synthesis of the precursor 2,4-dichloro-6,7-dimethoxyquinazoline, starting from 2,4-dihydroxy-6,7-dimethoxyquinazoline, the use of phosphorus oxychloride with N,N-dimethylformamide as a catalyst has been shown to significantly reduce the reaction time to 4 hours, thereby enhancing productivity. google.com

While specific yield data for reactions involving this compound is not extensively documented in the cited literature, the principles of optimizing SNAr reactions on similar substrates can be applied. The choice of a strong nucleophile and an appropriate solvent to facilitate the formation and stabilization of the Meisenheimer complex is critical. Reaction temperatures are often elevated to overcome the activation energy barrier of the substitution.

Table 2: Synthetic Parameters for Dichloro-heterocycle Synthesis

| Starting Material | Reagents | Reaction Time | Product |

|---|---|---|---|

| 6,7-dimethoxy quinazolin-2,4-diones | POCl₃, N,N-dimethylaniline | 5 hours | 2,4-dichloro-6,7-dimethoxyquinazoline |

| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃, N,N-dimethylformamide | 4 hours | 2,4-dichloro-6,7-dimethoxyquinazoline |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives, Isopropanol | 6 hours | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines |

Medicinal Chemistry and Drug Discovery Research Involving 2,4 Dichloro 6,7 Dimethoxyquinoline

Utility as a Versatile Synthetic Intermediate in Pharmaceutical Development

2,4-Dichloro-6,7-dimethoxyquinoline is a highly valuable intermediate in the development of pharmaceuticals due to the differential reactivity of its two chlorine atoms. This allows for sequential and site-selective introduction of various substituents, enabling the creation of diverse chemical libraries for screening. The related compound, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), serves as a critical intermediate in the production of alpha-blocker medications such as terazosin (B121538) and doxazosin, which are used to treat hypertension and benign prostatic hyperplasia. google.com This highlights the industrial importance of the 2,4-dichloro-6,7-dimethoxy-substituted heterocyclic scaffold.

In a similar vein, the quinoline (B57606) counterpart is instrumental in synthesizing targeted cancer therapies. For instance, the related intermediate, 4-chloro-6,7-dimethoxyquinoline (B44214), is a key starting material for a series of potent c-Met kinase inhibitors. nih.gov The presence of the 6,7-dimethoxy substitution on the quinoline ring has been found to be advantageous, and in some cases essential, for potent inhibition of certain receptor tyrosine kinases. nih.gov The chloro groups act as excellent leaving groups, facilitating the attachment of various amine-containing moieties at the C4 position and other nucleophiles at the C2 position, leading to the generation of a wide array of derivatives with distinct biological activities. The synthesis of these derivatives is often straightforward, involving reactions such as refluxing the chlorinated intermediate with an appropriate aniline (B41778) in a solvent like isopropanol (B130326). nih.gov

Rational Design and Synthesis of Bioactive Analogs

The development of novel drugs from the this compound core often involves sophisticated design strategies to optimize potency and selectivity for specific biological targets.

Scaffold hopping and molecular hybridization are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. In the context of this compound, these approaches have been successfully employed. For example, researchers have created hybrid molecules by combining the 6,7-dimethoxyquinoline (B1600373) moiety, found in the multi-kinase inhibitor cabozantinib, with a benzimidazole (B57391) fragment. nih.gov This molecular hybridization approach led to the synthesis of a new series of potent c-Met inhibitors. nih.gov

The quinoline core itself is a frequent subject of scaffold hopping, where it is used to replace other heterocyclic systems to improve pharmacological profiles. The versatility of the this compound intermediate allows for the exploration of a vast chemical space around this central scaffold, facilitating the development of inhibitors for various kinase families.

Structure-guided design, which relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, is a cornerstone of modern drug discovery. This approach has been instrumental in optimizing derivatives of this compound.

For instance, a study focusing on platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors systematically explored a series of 3-substituted quinoline derivatives. nih.gov The research found that the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous for potent inhibition. nih.gov By attaching various lipophilic groups to the 3-position, they could substantially enhance the inhibitory activity. nih.gov

In another example, screening of a compound library identified 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as an inhibitor of Src kinase. acs.org Subsequent structure-activity relationship (SAR) studies revealed that the alkoxy groups at the C-6 and C-7 positions of the quinoline core are crucial for optimal activity. acs.org Furthermore, 3D quantitative structure-activity relationship (QSAR) studies on substituted quinolines have been used to design and predict the activity of novel human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, demonstrating the power of computational methods in guiding the synthesis of new anticancer agents. nih.gov

Pharmacological Target Identification and Mechanistic Studies

Identifying the specific molecular targets of quinoline derivatives and elucidating their mechanism of action is critical for their development as therapeutic agents.

Derivatives of this compound have shown inhibitory activity against a range of protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.

PDGFR-alpha: The platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases are key regulators of cell growth and division. medchemexpress.com Quinoline derivatives have emerged as potent inhibitors of this receptor family. One study reported a quinoline derivative that strongly inhibited the autophosphorylation of the PDGF beta-receptor with an IC50 of 0.1 µM. nih.gov Another series of 3-substituted 6,7-dimethoxyquinoline derivatives showed potent inhibition of PDGF-RTK, with IC50 values as low as ≤ 20 nM. nih.gov Furthermore, a series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines, which can be considered bioisosteres of the quinoline scaffold, displayed potent anti-PDGFR-beta kinase activity with an IC50 of 0.0042 µM. nih.gov

FLT3: Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and its activating mutations are common in acute myeloid leukemia (AML). nih.gov This has made it an attractive therapeutic target. Substituted quinolinone derivatives have been investigated as novel FLT3 inhibitors, with some compounds showing potent in vitro inhibition of FLT3 kinase activity with IC50 values of 2.7 nM and 0.57 nM. nih.gov Other novel quinoline derivatives have also been shown to induce cytotoxicity and apoptosis in cells expressing mutant FLT3. nih.gov Second-generation FLT3 inhibitors, such as quizartinib, which features a quinoline core, are proving to be effective as monotherapies and in combination treatments for AML. youtube.comyoutube.com

IGF-1R and IGF-2R: The insulin-like growth factor 1 receptor (IGF-1R) and its ligands, IGF-1 and IGF-2, play a significant role in tumor proliferation, invasion, and migration, particularly in cancers like osteosarcoma. nih.govnih.gov While direct inhibition by a this compound derivative is not explicitly detailed in the provided sources, the broader quinoline and quinazoline (B50416) scaffolds have been successfully targeted to this receptor. For example, a novel quinazoline derivative, HMJ-30, was developed to disrupt IGF-1R signaling. nih.govnih.gov Linsitinib (OSI-906) is another example of a selective small molecule inhibitor of IGF-1R. frontiersin.org These findings suggest the potential of the quinoline scaffold in developing inhibitors for this signaling pathway.

c-Src: The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cancer development and progression. The 6,7-dimethoxyquinoline scaffold has been successfully utilized to develop potent c-Src inhibitors. A notable example is 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, which was identified as an ATP-competitive inhibitor of Src kinase. acs.org Another potent Src inhibitor, bosutinib, is a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, further underscoring the importance of the substituted quinoline core for targeting this kinase. nih.gov

Kinase Inhibition Data for Quinoline Derivatives

Below is a table summarizing the inhibitory activities of various quinoline-based compounds against different kinases.

| Compound Class | Target Kinase | IC50 Value |

| 3-Substituted 6,7-dimethoxyquinolines | PDGF-RTK | ≤ 20 nM |

| (3,4-dimethoxy)-4-phenoxy-6,7-dimethoxyquinoline (Ki6783) | PDGF beta-receptor | 0.1 µM |

| (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines | PDGFR-beta | 0.0042 µM |

| Substituted Quinolinones (e.g., KR65370) | FLT3 | 0.57 nM |

| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | c-Src | Not specified |

| Bosutinib | c-Src | Not specified |

Kinase Inhibition Profiles

Serine/Threonine Kinase Inhibition (e.g., C-RAF kinase, JNK3)

The quinoline core is a recognized scaffold in the development of kinase inhibitors. While direct derivatization of this compound for C-RAF or JNK3 inhibition is not extensively documented, related quinoline structures have shown potent activity, suggesting the potential of this scaffold.

C-RAF Kinase: Research into new B-RAFV600E and C-RAF kinase inhibitors has led to the discovery of potent diarylamide compounds based on a quinoline scaffold. mdpi.com The RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. mdpi.com While these specific inhibitors were synthesized from 5- or 6-methoxyquinoline (B18371) precursors, the studies highlight the viability of the substituted quinoline core for targeting the ATP-binding site of RAF kinases. mdpi.com For instance, a series of quinoline-based diarylamides were synthesized and evaluated for their inhibitory activity against B-RAFV600E and C-RAF. Two compounds, 17b and 18a , emerged as highly potent inhibitors of both kinases. mdpi.com

JNK3: The c-Jun N-terminal kinases (JNKs) are another family of serine/threonine kinases involved in cellular responses to stress, and their dysregulation is implicated in various diseases. nih.gov JNK3 is predominantly expressed in the brain. nih.gov While numerous inhibitors of JNK have been developed, including those with aminopyrimidine and aminopyridopyrimidinone scaffolds, current literature does not describe the specific use of this compound as a starting material for the synthesis of JNK3 inhibitors. nih.govnih.gov

Epigenetic Target Modulation: Histone Lysine (B10760008) Methyltransferase (HKMT) Inhibition (e.g., G9a, GLP)

A significant area of research involving the 6,7-dimethoxyquinoline scaffold is the development of inhibitors for histone lysine methyltransferases (HKMTs), particularly G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, also known as EHMT1). nih.govmdpi.comresearchgate.net These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. researchgate.net Overexpression of G9a is found in several cancers, making it an attractive therapeutic target. researchgate.net

Initially, potent and selective inhibitors of G9a/GLP were based on a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, such as the well-known inhibitor BIX-01294. nih.govresearchgate.net In an effort to discover novel chemotypes, researchers replaced the quinazoline core with other heterocyclic systems. This led to the identification of the 2,4-diamino-6,7-dimethoxyquinoline scaffold as a new, highly potent and selective core for G9a inhibition. nih.govresearchgate.net

These quinoline-based inhibitors are substrate-competitive, meaning they bind to the same pocket as the histone substrate. nih.govresearchgate.net Molecular docking studies revealed that the key interactions of the parent quinazoline inhibitors are maintained in the quinoline series. nih.gov The dimethoxy substituents at the 6 and 7 positions were also found to be crucial for potent inhibitory activity. researchgate.net

Below is a table of representative 2,4-diamino-6,7-dimethoxyquinoline derivatives and their inhibitory activities against G9a.

| Compound | Structure | G9a IC50 (nM) |

|---|---|---|

| Quinoline Analogue of BIX-01294 | Structure data not available | 130 |

| Quinoline Analogue of UNC0224 | Structure data not available | 21 |

Inhibition of ATP Synthesis Pathways

Based on a review of the current scientific literature, there is no information available regarding the use of this compound or its derivatives in the research and development of inhibitors for ATP synthesis pathways.

G-Protein Coupled Receptor (GPCR) Modulation (e.g., Alpha-Adrenoceptors)

Derivatives of the 6,7-dimethoxyquinoline scaffold have been investigated for their ability to modulate G-protein coupled receptors, specifically alpha-adrenoceptors. nih.gov Alpha-1 (α1) adrenoceptor antagonists are used clinically as antihypertensive agents because they block the vasoconstrictive effects of norepinephrine, leading to the relaxation of vascular smooth muscle. cvpharmacology.com

A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives were synthesized and evaluated for their affinity to α-adrenoceptors. nih.gov These compounds displayed high binding affinities, in the nanomolar range, for α1-adrenoceptors and showed excellent selectivity (over 10,000-fold) compared to α2-adrenoceptors. nih.gov The most potent compound in this series, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline (compound 14 in the study), exhibited a Ki of 0.14 nM for the α1-adrenoceptor, making it approximately 20 times more active than the established α1-blocker, Prazosin. nih.gov These compounds proved to be effective antihypertensive agents in spontaneously hypertensive rats, with both efficacy and duration of action being at least equivalent to prazosin. nih.gov

| Compound | α1-Adrenoceptor Ki (nM) | Antihypertensive Activity |

|---|---|---|

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 0.14 | Effective, long duration |

| Prazosin (Reference) | Not explicitly stated in the quinoline study, but used as a comparator | Effective |

Development of Multi-Targeted Agents for Complex Diseases

The development of single chemical entities that can modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer where pathogenesis involves redundant or interconnected signaling pathways. mdpi.com The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to be functionalized to interact with a wide range of biological targets. nih.gov

The demonstrated activities of 6,7-dimethoxyquinoline derivatives against distinct target classes—such as epigenetic modifiers (G9a/GLP) and G-protein coupled receptors (α1-adrenoceptors)—highlight the potential of the this compound core in the development of multi-targeted agents. nih.govnih.gov By strategically combining the pharmacophoric features required for interaction with different targets, it is conceivable to design single molecules with a polypharmacological profile. For instance, a single agent that combines G9a inhibition with the blockade of a signaling receptor could offer a synergistic therapeutic effect in certain cancers. In silico design approaches are being used to explore the potential of quinoline-based scaffolds to interact with multiple cancer-related targets simultaneously, such as topoisomerase I and bromodomain-containing proteins. mdpi.com While the synthesis of a discrete multi-targeted agent from this compound that intentionally hits, for example, both a methyltransferase and a GPCR has not been explicitly reported, the existing research on its derivatives provides a strong foundation for such future drug design efforts.

Biological Activity Spectrum and Molecular Mechanisms of 2,4 Dichloro 6,7 Dimethoxyquinoline Derivatives

Anticancer Activity Research

The quinoline (B57606) nucleus is a privileged scaffold in the design of antineoplastic drugs, and derivatives of 2,4-dichloro-6,7-dimethoxyquinoline are no exception. arabjchem.orgfrontiersin.org These compounds have demonstrated potent antiproliferative activity through various mechanisms, including the inhibition of cell growth, induction of programmed cell death, interference with DNA replication, and modulation of critical cell signaling pathways. arabjchem.orgekb.eg

A primary mechanism by which quinoline derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle, leading to growth arrest. arabjchem.orgekb.eg Numerous studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. frontiersin.orgrsc.org This blockage prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.

For instance, certain quinoline-chalcone hybrids and analogues of Combretastatin A-4 (CA-4) containing a quinoline scaffold have been observed to arrest cancer cells in the G2/M phase in a concentration-dependent manner. frontiersin.orgrsc.org In human breast cancer cells (MDA-MB-231), treatment with specific quinoline derivatives led to a significant accumulation of cells in the G2 and M phases. rsc.org The molecular basis for this G2/M arrest often involves the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinase 1 (CDK1), cyclin B1, and the phosphatase CDC25c. frontiersin.org

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-CA-4 Analog (Compound 58) | MDA-MB-231 (Breast Cancer) | Concentration- and time-dependent G2/M phase arrest. | frontiersin.org |

| Quinoline-Chalcone Hybrid (Compound 53) | H1299 (Lung Cancer) | Induction of cell cycle arrest at the G2/M phase. | rsc.org |

| Pyridin-2-one Quinoline Derivative (Compound 4c) | MDA-MB-231 (Breast Cancer) | Significant cell cycle arrest at G2/M phases. | rsc.org |

Beyond halting cell proliferation, many quinoline derivatives are potent inducers of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. arabjchem.orgnih.gov These compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govnih.gov

Activation of the extrinsic pathway often involves the activation of caspase-8. frontiersin.orgnih.gov The intrinsic pathway is initiated by cellular stress and is characterized by changes in the mitochondrial membrane. nih.govmpg.de Studies on quinoline derivatives have shown they can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax. nih.govnih.gov This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. nih.govnih.gov Cytosolic cytochrome c then activates caspase-9, a key initiator of the mitochondrial pathway. nih.govmpg.de

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave essential cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. researchgate.netnih.govresearchgate.net For example, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. nih.gov Similarly, other novel quinoline derivatives have been shown to cause cell death through the overexpression and cleavage of caspase-3. researchgate.netnih.gov

| Compound | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| PQ1 | T47D (Breast Cancer) | Activation of caspase-3, -8, and -9; release of cytochrome c. | nih.govresearchgate.net |

| 2-benzylthioquinoline nitrone (6e) | RPMI-8226 (Leukemia) | Overexpression of caspase-3. | researchgate.net |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic Cancer) | Caspase-3 activation and PARP cleavage. | nih.gov |

| IND-2 | PC-3 (Prostate Cancer) | Increased cleaved caspase-3, -7, and PARP; decreased Bcl-2. | researchgate.net |

Another significant anticancer mechanism of quinoline derivatives is their ability to interfere with DNA synthesis and function. nih.gov This is often achieved by inhibiting DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. mdpi.comnih.gov By inhibiting these enzymes, the compounds can generate toxic DNA strand breaks, leading to cell death. nih.gov

Both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II) have been identified as targets. mdpi.compnas.org For example, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and identified as potent inhibitors of both Topo I and Topo IIα. mdpi.com Another study identified quinoline derivatives as specific Topo I inhibitors with potential therapeutic applications. nih.gov The broader class of quinolones is well-known for inhibiting bacterial DNA gyrase and topoisomerase IV, which are analogous to mammalian topoisomerases. nih.govstudy.com

In addition to enzyme inhibition, some quinoline-based compounds can directly interact with DNA through intercalation. biorxiv.orgnih.gov This involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately contributing to the compound's cytotoxic effects. nih.govuomus.edu.iq

Quinoline derivatives have been designed to target specific signaling pathways that are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

HGF/c-Met Signaling Pathway: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in tumor growth and invasion. nih.gov Several quinoline-based molecules are potent inhibitors of c-Met. nih.govwikipedia.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor. nih.gov By blocking the ATP-binding site, they prevent the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling. The 4-phenoxyquinoline scaffold is a key pharmacophoric feature in many c-Met inhibitors, including the approved drug cabozantinib. nih.govturkjps.org

PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that controls cell growth, proliferation, and survival. jst.go.jpnih.govnih.gov Its hyperactivation is a common feature in many cancers. nih.gov Quinoline and quinazoline-based hybrids have been developed as effective inhibitors of this pathway. jst.go.jpnih.gov These derivatives have been shown to inhibit the phosphorylation of key proteins in the cascade, including PI3K, Akt, and mTOR. jst.go.jp For example, certain quinoline-chalcone hybrids were found to inhibit PI3K with IC50 values in the sub-micromolar range and suppress the phosphorylation of PI3K, AKT, and mTOR in cancer cells. jst.go.jp

Antimicrobial Activity Investigations

The quinoline scaffold is the foundation for the quinolone class of antibiotics, which are known for their broad-spectrum activity. rsc.orgnih.gov Research has continued to explore new quinoline derivatives for their potential to combat a wide range of bacterial pathogens.

Derivatives of quinoline are recognized as broad-spectrum antibacterial agents, demonstrating efficacy against both Gram-positive (G+) and Gram-negative (G-) bacteria. rsc.orgnih.govresearchgate.net Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are required for DNA replication, repair, and recombination. nih.govstudy.comrsc.org This disruption of nucleic acid synthesis leads to bacterial cell death. rsc.orgresearchgate.net

The development of new quinoline derivatives has yielded compounds with potent antibacterial activity. For instance, a hybrid molecule coupling a quinolone fragment with a quinoline core exhibited strong effects against most tested G+ and G- strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov Other research has focused on developing quinoline derivatives to combat plant phytopathogenic bacteria, with one compound showing excellent activity against Xanthomonas oryzae with a MIC value of 3.12 μg/mL. acs.org The antibacterial spectrum can be modulated by substitutions on the quinoline ring, with different generations of quinolones showing enhanced activity against specific types of bacteria, including Pseudomonas sp. and atypical strains. nih.gov

| Compound Type | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Quinolone-quinoline hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | nih.gov |

| 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae (Xoo) | 3.12 μg/mL | acs.org |

| Oxazino quinoline derivatives | Drug-susceptible and resistant G- bacteria | 8–64 μg/mL | nih.gov |

Antimalarial Potential and Related Mechanisms

Derivatives of the quinoline scaffold are fundamental in antimalarial chemotherapy. nih.govnih.gov Their primary mechanism of action is centered on disrupting the parasite's detoxification process within the host's red blood cells. huji.ac.ilpnas.org During its life cycle, the Plasmodium parasite digests hemoglobin in its acidic food vacuole, a process that releases large quantities of toxic free heme. nih.govjournals.co.za To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. huji.ac.ilpnas.org

Quinoline-containing drugs, being weak bases, accumulate to a high concentration within the acidic environment of the parasite's food vacuole. nih.govnih.gov This accumulation is believed to interfere with heme detoxification in several ways. The high concentration of the drug can directly inhibit the polymerization of heme into hemozoin. nih.govnih.gov Some quinoline derivatives form a complex with heme, which not only prevents hemozoin formation but may also compromise the integrity of the vacuolar membrane. journals.co.za This leads to a buildup of toxic heme, which induces oxidative stress and damages the parasite's membranes, ultimately causing its death. nih.govhuji.ac.il

While this is the primary mechanism for drugs like chloroquine, more lipophilic quinoline derivatives may have alternative targets and are not as extensively concentrated in the food vacuole. nih.govnih.gov Research into novel derivatives, including those based on the this compound structure, aims to overcome the growing issue of drug resistance by enhancing activity against resistant strains and exploring these alternative mechanisms. nih.gov For instance, some 4(1H)-quinolone derivatives have shown efficacy against strains resistant to other common antimalarials. nih.gov

Table 1: Mechanisms of Antimalarial Action of Quinoline Derivatives

| Mechanism | Description | Key Molecular Targets |

|---|---|---|

| Inhibition of Hemozoin Formation | The drug accumulates in the parasite's acidic food vacuole and prevents the polymerization of toxic heme into inert hemozoin. nih.govnih.govhuji.ac.il | Heme Polymerase (hypothesized) |

| Heme-Drug Complex Formation | The drug binds to free heme, creating a toxic complex that damages parasitic membranes. journals.co.za | Parasitic Membranes (e.g., food vacuole membrane) |

| Enzyme Inhibition | Some derivatives inhibit parasitic enzymes crucial for survival, such as those involved in hemoglobin degradation. ajol.info | Falcipain-2 |

Antiviral Properties and Cellular Targets (e.g., Anticoronaviral activity)

The quinoline scaffold is a key feature in a variety of compounds exhibiting broad-spectrum antiviral activity against numerous human viruses, including coronaviruses, Dengue virus, Zika virus, and HIV. nih.govnih.gov Several derivatives have been investigated for their ability to inhibit viral replication through various mechanisms.

A primary antiviral mechanism for some quinoline derivatives, such as chloroquine, involves the disruption of viral entry into the host cell. malariaworld.org These compounds can increase the pH of endosomes, which are acidic intracellular vesicles that many viruses use to enter the cell. By neutralizing the endosomal pH, these drugs can inhibit the pH-dependent fusion of the viral envelope with the host cell membrane, effectively trapping the virus and preventing the release of its genetic material. malariaworld.org Time-of-addition experiments have indicated that this interference occurs at a post-attachment stage of the viral entry process. malariaworld.org

Beyond blocking entry, quinoline derivatives can also interfere with later stages of the viral life cycle. nih.gov Studies on Dengue virus, for example, suggest that some novel quinoline compounds act at an early stage post-entry, reducing the intracellular production of viral proteins and the subsequent yield of new infectious virions. nih.gov

Notably, in the context of coronaviruses, including SARS-CoV-1 and SARS-CoV-2, several quinoline analogues have demonstrated potent antiviral activity in vitro. malariaworld.org Chloroquine and hydroxychloroquine were found to be among the most effective in early studies, with antiviral EC50 values in the low micromolar range. malariaworld.org This activity is linked to their ability to interfere with terminal glycosylation of the ACE2 receptor, which may inhibit virus-receptor binding.

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Virus Family/Species | Proposed Mechanism of Action / Cellular Target |

|---|---|

| Coronaviridae (e.g., SARS-CoV-2) | Inhibition of viral entry by increasing endosomal pH; interference with glycosylation of cellular receptors. malariaworld.org |

| Flaviviridae (e.g., Dengue, Zika) | Inhibition of early stages of the viral life cycle post-entry, reducing viral protein production. nih.gov |

| Retroviridae (e.g., HIV) | Inhibition of key viral enzymes like reverse transcriptase. nih.govnih.gov |

Other Noteworthy Biological Activities

Anti-inflammatory Effects

Quinoline derivatives have been recognized for their significant anti-inflammatory properties, which are exerted through the modulation of several key signaling pathways and enzymes involved in the inflammatory response. researchgate.netbenthamdirect.com

A critical mechanism is the inhibition of the NLRP3 inflammasome. nih.gov Certain quinoline analogues can directly target and block the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity by triggering the release of pro-inflammatory cytokines like IL-1β. nih.gov

Furthermore, these compounds can regulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govmdpi.com Inflammation is often driven by the activation of NF-κB, which translocates to the nucleus to promote the expression of pro-inflammatory genes. Some derivatives prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's nuclear translocation and subsequent activity. mdpi.com Similarly, they can suppress the phosphorylation of key MAPK proteins such as p38 and JNK, which are also crucial for the inflammatory cascade. mdpi.com

Another established anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. mdpi.com By inhibiting COX-2, these derivatives can effectively reduce the synthesis of prostaglandins, thus alleviating inflammation. nih.govmdpi.com

Table 3: Anti-inflammatory Mechanisms of Quinoline Derivatives

| Molecular Target / Pathway | Effect of Inhibition/Modulation |

|---|---|

| NLRP3 Inflammasome | Blocks assembly and activation, reducing pro-inflammatory cytokine release. nih.gov |

| NF-κB Pathway | Suppresses activation by preventing IκBα degradation and nuclear translocation of p65. mdpi.com |

| MAPK Pathway | Inhibits phosphorylation of p38 and JNK, downregulating inflammatory signaling. mdpi.com |

| Cyclooxygenase (COX) Enzymes | Inhibits COX-2 activity, leading to decreased production of inflammatory prostaglandins. nih.gov |

Antioxidant Properties

Derivatives of the quinoline scaffold are recognized as effective antioxidants capable of mitigating oxidative stress. bohrium.comingentaconnect.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage implicated in numerous diseases. bohrium.com

The antioxidant capacity of quinoline derivatives is primarily attributed to their ability to act as free radical scavengers. nih.govresearchgate.net They can neutralize harmful free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the quinoline antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The efficacy of this process is related to the bond dissociation energy (BDE) of the H-donating group on the molecule. nih.govnih.gov

Single Electron Transfer (SET): Alternatively, the antioxidant molecule can donate an electron to the free radical, converting it into a more stable species. This capability is related to the compound's ionization potential (IP). nih.govnih.gov

The structural features of quinoline derivatives can be modified to enhance these properties, making them promising candidates for therapeutic applications where oxidative stress is a contributing factor. bohrium.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Amodiaquine |

| Atovaquone |

| Chloroquine |

| Ferroquine |

| Hydroxychloroquine |

| Indiravir |

| Mefloquine |

| Piperaquine |

| Primaquine |

| Quinidine |

| Quinine |

| Saquinavir |

Structure Activity Relationship Sar and Computational Chemistry of 2,4 Dichloro 6,7 Dimethoxyquinoline Analogs

Elucidation of Key Pharmacophoric Elements for Biological Activity

The biological activity of 6,7-dimethoxyquinoline (B1600373) derivatives is profoundly influenced by several key structural features. Research into analogs targeting distinct proteins, such as histone methyltransferase G9a and α1-adrenoceptors, has illuminated a common set of pharmacophoric requirements.

A crucial element is the basic nitrogen atom at position 1 (N-1) of the quinoline (B57606) ring. For α1-adrenoceptor antagonists, it is hypothesized that N-1 protonation is essential for efficient binding to the receptor, likely through the formation of a salt-bridge with an anionic residue. lookchem.com This was supported by comparing active quinoline and quinazoline (B50416) derivatives with inactive isoquinoline (B145761) analogs, where the N-2 nitrogen is less likely to be protonated at physiological pH. lookchem.com Similarly, in the context of G9a inhibition, molecular docking studies predict a key salt bridge interaction between the protonated N-1 of the quinoline core and an aspartate residue (Asp1088) in the enzyme's binding pocket. nih.govrsc.org

The 6,7-dimethoxy groups on the benzene (B151609) portion of the scaffold are also critical. In G9a inhibitors, these substituents are considered important for activity. nih.gov Theoretical and experimental studies on related ortho-dimethoxybenzene systems show they tend to adopt a co-planar conformation, which appears to be a favorable orientation within the G9a/GLP inhibitor binding sites. nih.gov

Impact of Positional and Substituent Modifications on Efficacy and Selectivity

The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloro-6,7-dimethoxyquinoline allows for sequential and selective modifications, leading to diverse analogs with distinct biological profiles. The 4-chloro position is generally more reactive to nucleophilic substitution than the 2-chloro position. nih.gov

In the development of G9a inhibitors, a series of 2,4-diamino-6,7-dimethoxyquinolines were synthesized and compared to their quinazoline counterparts. nih.govrsc.org This "scaffold hopping" from a quinazoline to a quinoline core led to the identification of potent and highly selective G9a inhibitors. The nature of the amino substituents at both the C2 and C4 positions significantly impacts potency and selectivity. For instance, replacing the quinazoline core of the known inhibitor BIX-01294 with a quinoline scaffold while maintaining the side chains resulted in compounds with excellent potency. nih.gov

For α1-adrenoceptor antagonists, a series of 2,4-diamino-6,7-dimethoxyquinolines were evaluated. Modifications at the 4-position, where various piperazine (B1678402) and alkanediamine moieties were introduced, significantly influenced binding affinity. For example, replacing the piperazine ring of prazosin-related compounds with other cyclic or acyclic bases altered α1-adrenoceptor subtype selectivity. acs.org

The following table summarizes the structure-activity relationships of selected 6,7-dimethoxyquinoline analogs targeting G9a.

Table 1: SAR of 2,4-Diamino-6,7-dimethoxyquinoline Analogs as G9a Inhibitors

Data sourced from Srimongkolpithak et al. (2014). nih.gov

In Silico Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods are indispensable for understanding the interactions between 6,7-dimethoxyquinoline analogs and their biological targets. sci-hub.seresearchgate.net Molecular docking, in particular, has been instrumental in rationalizing observed SAR data and guiding the design of new inhibitors. rsc.orgnih.gov

In studies targeting the G9a methyltransferase, docking simulations were performed to predict the binding modes of 2,4-diamino-6,7-dimethoxyquinoline derivatives. nih.govrsc.org These models revealed that the quinoline core fits into the substrate pocket of the enzyme, forming critical interactions. As mentioned, a key predicted interaction is the salt bridge between the protonated N-1 of the quinoline and the side chain of Asp1088. nih.gov The amino group at the C4 position often forms a hydrogen bond with another aspartate residue (Asp1083), while the side chain at this position extends into a deeper pocket. nih.gov These computational predictions align well with the experimental findings, explaining why certain modifications enhance or diminish activity.

While detailed molecular dynamics (MD) simulations specific to this compound derivatives are not extensively published, this technique is a standard computational tool used to assess the stability of protein-ligand complexes predicted by docking. sci-hub.seresearchgate.net MD simulations can provide insights into the conformational flexibility of the ligand in the binding site and the stability of key interactions over time, offering a more dynamic picture of the binding event. researchgate.net

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies provide fundamental insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For heterocyclic systems like quinolines, methods such as Density Functional Theory (DFT) are used to calculate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. uni-koeln.de

A practical application of theoretical calculations in the study of 6,7-dimethoxyquinoline analogs has been the prediction of pKa values. lookchem.comrsc.org The basicity of the quinoline nitrogen (N-1) is a critical determinant of its ability to form a salt bridge with an acidic amino acid residue in a target protein. Computational predictions have shown that 2,4-diaminoquinolines are more basic than their corresponding quinazoline analogs. rsc.org For instance, the N-1 of active quinoline inhibitors of G9a was predicted to have a higher pKa compared to inactive analogs, a trend that was later confirmed by experimental measurements. rsc.org This demonstrates a direct link between a theoretically calculated electronic property (basicity) and biological function. Such studies help explain why scaffold hopping from a quinazoline to a quinoline can be a successful strategy for modulating biological activity. acs.orgrsc.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), both ¹H and ¹³C NMR would be instrumental for structural verification.

Comprehensive ¹³C NMR data for 2,4-dichloro-6,7-dimethoxyquinazoline is not currently available in published literature or major databases. Such data would be invaluable for confirming the carbon skeleton, identifying the chemical environment of each carbon atom, including the two carbons bearing chlorine atoms (C-2 and C-4), the carbons of the benzene (B151609) ring, and the methoxy (B1213986) carbons.

Table 1: Reported ¹H NMR Chemical Shifts for 2,4-Dichloro-6,7-dimethoxyquinazoline

| Solvent | Aromatic Protons (ppm) | Methoxy Protons (ppm) |

|---|---|---|

| CDCl₃ | 7.36 (s), 7.28 (s) | 4.07 (s), 4.06 (s) |

| DMSO-d₆ | 7.26 (s), 6.68 (s) | 3.82 (s), 3.78 (s) |

Note: Data is based on supplier information and lacks full assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ES-MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The chemical formula for 2,4-dichloro-6,7-dimethoxyquinazoline is C₁₀H₈Cl₂N₂O₂.

The calculated monoisotopic mass is 257.9963 g/mol , and the average molecular weight is 259.09 g/mol . sigmaaldrich.com Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) would appear in an approximate ratio of 9:6:1, which is a definitive indicator of the presence of two chlorine atoms in the molecule.

While the NIST WebBook confirms that an electron ionization mass spectrum is available, detailed fragmentation data is not provided in readily accessible sources. nist.gov A plausible fragmentation pathway under EI conditions could involve the initial loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). Subsequent fragmentations might include the loss of a chlorine atom (•Cl) or a hydrogen cyanide (HCN) molecule, which are common fragmentation pathways for chloro-substituted heterocyclic compounds. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 259.

Table 2: Molecular Weight Data for 2,4-Dichloro-6,7-dimethoxyquinazoline

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈Cl₂N₂O₂ |

| Average Molecular Weight | 259.09 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline is available from the NIST database. nist.gov

The spectrum would be expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching vibrations of the methoxy groups are expected in the 2950-2850 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the quinazoline (B50416) ring system would result in a series of bands in the 1620-1450 cm⁻¹ region. The C-O stretching vibrations of the aryl ether methoxy groups should produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Finally, the C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected IR Absorption Regions for 2,4-Dichloro-6,7-dimethoxyquinazoline

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (methoxy) | Stretch | 2950 - 2850 |

| Aromatic C=C / C=N | Stretch | 1620 - 1450 |

| Aryl C-O (asymmetric) | Stretch | 1275 - 1200 |

| Aryl C-O (symmetric) | Stretch | 1075 - 1020 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Despite its importance as a chemical intermediate, there is currently no publicly available report of a single-crystal X-ray diffraction study for 2,4-dichloro-6,7-dimethoxyquinazoline. Such a study would be invaluable for confirming the planarity of the quinazoline ring system and determining the precise orientation of the methoxy groups relative to the ring. It would also provide unambiguous data on the C-Cl, C-N, C-O, and C-C bond lengths and angles, which could be compared with theoretical values from computational studies. nih.gov Without experimental crystallographic data, any discussion of the solid-state structure remains speculative.

Broader Research Applications and Future Perspectives for 2,4 Dichloro 6,7 Dimethoxyquinoline

Potential Applications in Agrochemical Development

While direct studies on the agrochemical applications of 2,4-Dichloro-6,7-dimethoxyquinoline are not extensively documented, the broader class of quinoline (B57606) derivatives has demonstrated significant potential in agriculture. nih.govacs.org The quinoline scaffold is a recurring motif in compounds exhibiting fungicidal, insecticidal, and herbicidal properties. researchgate.netacs.orgacs.orgmdpi.com

Fungicidal Activity: Numerous quinoline derivatives have been identified as potent antifungal agents against various plant pathogens. researchgate.netnih.gov For instance, certain 2,6-disubstituted quinolines have shown fungicidal activity against Candida albicans, and other derivatives have been effective against agriculturally significant fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgmdpi.com The structural features of this compound, particularly the reactive chlorine atoms, provide opportunities to synthesize derivatives that could mimic the activity of these known antifungal quinolines.

Insecticidal Activity: The quinoline nucleus is also a component of various insecticides. nih.gov Studies have shown that chlorinated quinolines, in particular, can be active against pests such as the red palm weevil (Rhynchophorus ferrugineus). nih.gov Furthermore, new quinoline derivatives containing different moieties have exhibited good insecticidal activity against pests like Plutella xylostella and Mythimna separata. researchgate.net This suggests that derivatives of this compound could be explored for the development of novel insecticides.

Herbicidal Activity: Certain quinoline derivatives have been investigated for their herbicidal properties. mdpi.com The development of new herbicides is crucial for modern agriculture, and the diverse chemistry of quinolines makes them an attractive scaffold for discovering new modes of action. The this compound core could be functionalized to create libraries of compounds for screening against various weed species.

The potential applications of this compound derivatives in agrochemical development are summarized in the table below.

| Agrochemical Application | Relevant Research on Quinoline Derivatives | Potential for this compound |

| Fungicidal | Effective against a range of plant pathogenic fungi. acs.orgacs.org | Derivatives could be synthesized to target specific fungal pathogens. |

| Insecticidal | Demonstrated activity against various insect pests. researchgate.netnih.gov | The scaffold can be modified to create novel insecticides. |

| Herbicidal | Investigated as a core structure for new herbicides. mdpi.com | Functionalization could lead to the discovery of new herbicidal compounds. |

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in human health. elsevierpure.com For a compound like this compound, which serves as a precursor to potential therapeutic agents, understanding the challenges and opportunities in this process is critical.

One of the primary challenges lies in the preclinical to clinical transition of quinoline-based kinase inhibitors, a class of drugs for which this compound is a relevant scaffold. elsevierpure.comnih.gov While many promising compounds are identified in the lab, a significant number fail during clinical trials due to unforeseen toxicity or lack of efficacy. elsevierpure.com The development of more predictive preclinical models is therefore a crucial area of opportunity. elsevierpure.com

Another challenge is navigating the complex regulatory landscape for new chemical entities. researchgate.net This involves extensive safety and efficacy testing, which can be time-consuming and costly. However, the established history of quinoline-based drugs in medicine may provide a smoother regulatory pathway for new derivatives, representing a significant opportunity. nih.gov

Key challenges and opportunities in the translational research of this compound derivatives are outlined below.

| Aspect of Translational Research | Challenges | Opportunities |

| Preclinical Development | Lack of predictive animal models for efficacy and toxicity. elsevierpure.com | Development of advanced in vitro and in silico models to better predict clinical outcomes. |

| Clinical Trials | High failure rates of new chemical entities. elsevierpure.com | Leveraging biomarkers to select patient populations most likely to respond to treatment. |

| Regulatory Affairs | Complex and lengthy approval processes. researchgate.net | Potential for expedited review pathways for drugs addressing unmet medical needs. |

| Intellectual Property | Ensuring robust patent protection for novel derivatives. | A rich chemical space for generating novel and patentable molecular entities. |

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of this compound is highly amenable to the principles of combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common scaffold, while HTS enables the rapid biological evaluation of these libraries. nih.gov

The two reactive chlorine atoms on the quinoline ring of this compound can be selectively displaced with a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the creation of diverse libraries of 2,4-disubstituted-6,7-dimethoxyquinoline derivatives. These libraries can then be screened in HTS campaigns to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding.

For example, a library of 2,4-diamino-6,7-dimethoxyquinoline derivatives was synthesized and screened for inhibitory activity against the G9a histone methyltransferase, leading to the identification of a new potent and selective inhibitor scaffold. scispace.comnih.gov This demonstrates the power of combining the synthetic versatility of this compound with HTS to accelerate drug discovery.

The integration of this compound with modern drug discovery platforms is summarized in the following table.

| Platform | Application with this compound | Outcome |

| Combinatorial Chemistry | Use as a scaffold for the synthesis of large libraries of derivatives. | Rapid generation of chemical diversity for biological screening. |

| High-Throughput Screening (HTS) | Screening of derivative libraries against a wide range of biological targets. | Identification of "hit" compounds with desired biological activity. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold to understand the relationship between chemical structure and biological activity. | Optimization of hit compounds into lead compounds with improved potency and selectivity. |

Prospects for Novel Therapeutic Modalities

The this compound scaffold has already shown promise as a starting point for the development of novel therapeutic modalities, particularly in the area of oncology. Derivatives of this compound have been investigated as inhibitors of key signaling proteins involved in cancer progression.

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology, and several small molecule inhibitors targeting this protein are in clinical development or have been approved. A series of 6,7-dimethoxy-4-anilinoquinolines, which can be synthesized from 4-chloro-6,7-dimethoxyquinoline (B44214) (a close analogue of the title compound), have been identified as potent inhibitors of c-Met. nih.gov These compounds have demonstrated significant antitumor activity in preclinical models.

G9a Histone Methyltransferase Inhibitors: As mentioned previously, derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as potent and selective inhibitors of the G9a histone methyltransferase. scispace.comnih.gov G9a is an epigenetic regulator that is overexpressed in several cancers, making it an attractive therapeutic target. The discovery of a novel quinoline-based G9a inhibitor scaffold highlights the potential of this compound in the development of epigenetic drugs.

The prospects for this compound in developing novel therapeutic modalities are presented below.

| Therapeutic Target | Rationale | Example of a Derivative | Potential Indication |

| c-Met Kinase | Overexpressed in various cancers and drives tumor growth and metastasis. nih.gov | 6,7-dimethoxy-4-anilinoquinolines nih.gov | Various solid tumors |

| G9a Histone Methyltransferase | An epigenetic regulator implicated in cancer development and progression. nih.gov | 2,4-diamino-6,7-dimethoxyquinolines scispace.comnih.gov | Cancers with G9a overexpression |

| Other Kinases | The quinoline scaffold is a "privileged structure" for kinase inhibition. researchgate.net | Novel substituted quinolines | Various cancers and inflammatory diseases |

Interdisciplinary Research Perspectives in Material Science and Biotechnology

The unique photophysical properties of certain quinoline derivatives open up possibilities for their application in interdisciplinary fields like material science and biotechnology. Specifically, the dimethoxyquinoline core can be a component of fluorescent probes. sciforum.net

Fluorescent Probes: Fluorescent molecules are indispensable tools in modern biological research and diagnostics. They can be used to visualize cellular structures, track biological processes, and quantify the concentration of specific molecules. The fluorescence properties of quinoline derivatives can be tuned by modifying the substituents on the quinoline ring. sciforum.net For example, the introduction of cyano groups to methoxy-substituted quinolines can significantly shift their fluorescence emission, making them suitable for various imaging applications. sciforum.net

Derivatives of this compound could be designed to act as fluorescent probes for specific ions, enzymes, or other biomolecules. These probes could find applications in areas such as:

Bioimaging: Visualizing the distribution and dynamics of specific molecules within living cells.

Diagnostics: Developing sensitive and selective assays for the detection of disease biomarkers.

Material Science: Creating fluorescent materials for use in sensors, displays, and other optical devices.

The potential interdisciplinary applications of this compound derivatives are summarized below.

| Field | Application | Underlying Principle |

| Biotechnology | Development of fluorescent biosensors. | The fluorescence of the quinoline core is modulated by binding to a specific analyte. |

| Material Science | Creation of novel fluorescent materials. | The incorporation of the quinoline fluorophore into polymers or other materials. |

| Bioconjugation Chemistry | Covalent labeling of biomolecules with fluorescent tags. | The reactive chlorine atoms can be used to attach the quinoline fluorophore to proteins, nucleic acids, or other biomolecules. rutgers.edu |

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-6,7-dimethoxyquinoline, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of precursor quinoline derivatives. A common method involves reacting 6,7-dimethoxyquinoline derivatives with phosphorus oxychloride (POCl₃) under reflux, followed by purification via column chromatography (petroleum ether:EtOAc) . Optimization includes adjusting molar ratios of POCl₃, reaction time (e.g., 6 hours under reflux), and temperature control to minimize side reactions. Microwave-assisted synthesis has also been employed to enhance regioselectivity and reduce reaction time (e.g., 48 hours at 120°C for substitution reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and methoxy group integration (e.g., δ 4.00–4.04 ppm for methoxy protons) .

- Mass spectrometry (MS) : For molecular weight validation (e.g., m/z 224 [M+1] in ESI-MS) .